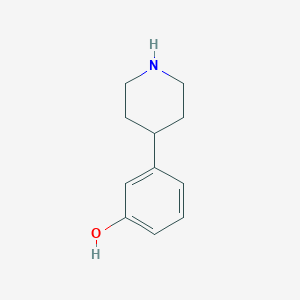

4-(3-Hydroxyphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINLIMGQGJZNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442024 | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110878-71-2 | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Hydroxyphenyl)piperidine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, and pharmacological relevance of 4-(3-Hydroxyphenyl)piperidine. This versatile heterocyclic compound serves as a crucial building block and key pharmacophore in the development of therapeutic agents, particularly those targeting the central nervous system.

Core Properties and Structural Data

This compound, also known as 3-piperidin-4-ylphenol, is a bifunctional molecule featuring a basic secondary amine within a piperidine ring and an acidic phenolic hydroxyl group. These features govern its physicochemical behavior and its utility in medicinal chemistry.

Structural Identifiers

The unique structure of this compound is defined by several key identifiers used in chemical databases and research literature.

| Identifier | Value |

| CAS Number | 110878-71-2 |

| Molecular Formula | C₁₁H₁₅NO |

| SMILES | C1CNCCC1C2=CC(=CC=C2)O[1] |

| InChI Key | FINLIMGQGJZNRN-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for this compound.

| Property | Value | Notes |

| Molecular Weight | 177.25 g/mol [2] | |

| Melting Point | 142 °C[3] or 225 °C[2] | A notable discrepancy exists in the literature, which may be due to different polymorphic forms or measurement conditions. |

| Boiling Point | 236 °C[3] | At atmospheric pressure. |

| Density | 1.073 g/cm³[3] | |

| logP (Octanol/Water) | ~1.7 | This is a computationally predicted value. Experimental determination is recommended for confirmation. |

| pKa | Not Experimentally Determined | The molecule has two ionizable centers: the basic piperidine nitrogen (expected pKa ~10-11, similar to piperidine's 11.12[4][5]) and the acidic phenol group (expected pKa ~9-10). |

| Solubility | No Quantitative Data Available | The parent compound, piperidine, is highly soluble in water.[6] The presence of the lipophilic phenyl group and the polar hydroxyl group suggests moderate solubility in both aqueous and organic solvents. |

Pharmacological Significance and Signaling Pathways

The this compound scaffold is a privileged structure in neuropharmacology, primarily recognized for its role in the development of opioid receptor antagonists.[7][8] Furthermore, structurally related analogs have shown high affinity for NMDA receptors, indicating a broader potential for this chemical motif.[9][10]

Opioid Receptor Antagonism

N-substituted derivatives of the this compound core, particularly trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are a well-established class of pure opioid receptor antagonists.[7][11] Unlike traditional antagonists like naloxone, their activity is not dependent on the N-substituent, but rather on the core structure itself.[1] These compounds act as competitive antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors.[12][13]

These receptors are G-protein coupled receptors (GPCRs). In their natural state, they are activated by endogenous opioids (e.g., endorphins), which triggers an intracellular signaling cascade, often leading to analgesia. An antagonist based on the this compound scaffold binds to the receptor but does not activate it, thereby blocking the binding of endogenous agonists and preventing the downstream signal.[14]

NMDA Receptor Modulation

Research on related structures, such as N-substituted 4-(4-hydroxyphenyl)piperidines, has demonstrated potent and selective antagonist activity at the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[9][10][15] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. While the 3-hydroxy isomer has not been as extensively studied in this context, its structural similarity suggests it may be a valuable starting point for designing novel NMDA receptor modulators.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standard laboratory procedures for key parameters are detailed below.

Determination of Melting Point (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus.[4][16]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: For a preliminary measurement, heat the sample rapidly to get an approximate melting temperature. For an accurate measurement, cool the block to at least 20°C below the approximate melting point.

-

Measurement: Heat the block slowly, at a rate of 1-2°C per minute, when approaching the expected melting point.

-

Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constants (pKa) by creating a titration curve of pH versus the volume of titrant added.[3][17][18]

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 0.01 M). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration for Basic pKa (Piperidine): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Titration for Acidic pKa (Phenol): Titrate a separate sample solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence points.

-

Data Analysis: Plot pH (y-axis) versus titrant volume (x-axis). The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the inflection points on the curve, often by using the first or second derivative of the plot.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (logP).[19][20][21][22]

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution. This pre-equilibration is crucial to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be high enough for accurate quantification but low enough to ensure complete solubility.

-

Partitioning: In a screw-cap tube, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity.

-

Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the tube to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: P = [Concentration]octanol / [Concentration]aqueous logP = log10(P)

References

- 1. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of this compound Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of a New Opioid Antagonist Class: A Technical Guide to 4-(3-Hydroxyphenyl)piperidine

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Significance of a Pivotal Scaffold in Medicinal Chemistry.

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-(3-hydroxyphenyl)piperidine, a core molecular scaffold that has been instrumental in the development of a novel class of opioid receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative pharmacological data, and visualizations of key chemical and biological pathways.

Discovery and Historical Context

The significance of the this compound core emerged from opioid research in the late 1970s. Zimmerman and coworkers identified N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as a structurally unique class of pure opioid receptor antagonists.[1] This was a pivotal discovery, as it established the this compound moiety as a key pharmacophore for opioid receptor antagonism, distinct from the traditional morphinan-based antagonists.[1] The orientation of the 3-hydroxyphenyl group in an equatorial position on the piperidine ring was found to be crucial for the antagonist activity.[2]

Early synthetic work on related structures, such as 3-(1-Methylpiperidin-4-yl)phenol, was reported by McElvain and Clemens, laying some of the foundational chemistry for this class of compounds.[3] The initial exploration of this scaffold's derivatives led to the development of peripherally selective opioid antagonists, such as Alvimopan, and highly selective κ-opioid receptor antagonists like JDTic, highlighting the versatility and importance of the this compound core in modern medicinal chemistry.[1]

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve either the construction of the phenylpiperidine system followed by functional group manipulation or the direct formation of the piperidine ring onto a pre-functionalized aromatic precursor. Two primary pathways are detailed below.

Route 1: Catalytic Hydrogenation of a Pyridine Precursor

A prevalent method for the synthesis of the piperidine ring is the catalytic hydrogenation of a corresponding pyridine derivative. This approach offers a direct route to the saturated heterocyclic core.

Experimental Protocol: Catalytic Hydrogenation of 4-(3-Hydroxyphenyl)pyridine

-

Substrate Preparation: The starting material, 4-(3-hydroxyphenyl)pyridine, can be synthesized via Suzuki-Miyaura coupling of 3-bromophenol (or a protected analogue) and a suitable pyridine boronic acid or ester.

-

Hydrogenation Reaction: 4-(3-hydroxyphenyl)pyridine (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or ethanol.[4]

-

A hydrogenation catalyst, typically Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), is added to the solution (typically 5-10 mol%).[4][5]

-

The reaction mixture is subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor.[4]

-

The reaction is stirred at a controlled temperature (e.g., room temperature to 60°C) for a period of 6 to 24 hours, or until hydrogen uptake ceases.[4][6]

-

Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[4]

Route 2: Synthesis via a Piperidone Intermediate and N-Debenzylation

An alternative and highly versatile route involves the use of a piperidone intermediate. This method allows for the introduction of various substituents on the piperidine ring. To obtain the parent compound with an unsubstituted nitrogen, a protecting group strategy is often employed, with the benzyl group being a common choice due to its stability and subsequent facile removal.

Experimental Protocol: N-Debenzylation of N-Benzyl-4-(3-hydroxyphenyl)piperidine

-

Precursor Synthesis: N-benzyl-4-(3-methoxyphenyl)piperidine is first synthesized, for example, by the reaction of N-benzyl-4-piperidone with 3-methoxyphenylmagnesium bromide. The resulting tertiary alcohol is then dehydrated and the double bond reduced.

-

Demethylation: The methoxy group is converted to a hydroxyl group using a demethylating agent such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures.

-

N-Debenzylation: The N-benzyl-4-(3-hydroxyphenyl)piperidine (1 equivalent) is dissolved in a solvent such as methanol or ethanol.

-

A palladium-based catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

-

A hydrogen source is introduced. This can be gaseous hydrogen or a transfer hydrogenation reagent like ammonium formate.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. Purification is performed by column chromatography or recrystallization.

Pharmacological Profile

The this compound scaffold serves as a cornerstone for a class of potent opioid receptor antagonists. The pharmacological activity is highly dependent on the substitution at the piperidine nitrogen. While extensive data exists for various N-substituted derivatives, there is a notable lack of publicly available binding affinity data for the parent unsubstituted this compound. The data presented below is for the closest, well-characterized analogs.

Opioid Receptor Binding Affinity

The antagonist properties of N-substituted 4-(3-hydroxyphenyl)piperidines have been evaluated at the µ (mu), δ (delta), and κ (kappa) opioid receptors. The following table summarizes the antagonist equilibrium constants (Ke) from in vitro [³⁵S]GTPγS functional assays for key N-substituted analogs without the 3,4-dimethyl substitution.

| Compound | N-Substituent | µ-Opioid Receptor Ke (nM) | δ-Opioid Receptor Ke (nM) | κ-Opioid Receptor Ke (nM) | Reference |

| 8a | Methyl | 4300 | Inactive | 36.8 | [3] |

| 8b | Phenylpropyl | 8.47 | 34.3 | 36.8 | [3] |

Lower Ke values indicate higher antagonist potency.

The data clearly indicates that the nature of the N-substituent dramatically influences the potency and selectivity of these compounds as opioid antagonists. The N-phenylpropyl substitution (compound 8b ) results in a significant increase in potency at the µ and δ receptors compared to the N-methyl analog (compound 8a ).[3]

Signaling Pathway and Mechanism of Action

As opioid receptor antagonists, these compounds bind to the opioid receptors but do not elicit a biological response. Instead, they block the binding of endogenous or exogenous opioid agonists, thereby inhibiting their effects. The interaction with the G-protein coupled opioid receptors prevents the conformational changes necessary for G-protein activation and subsequent downstream signaling cascades.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate or inhibit agonist-mediated G-protein activation.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells.

-

Assay Buffer: A buffer containing GDP, MgCl₂, NaCl, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is prepared.

-

Incubation: The cell membranes are incubated with the test compound (antagonist) at various concentrations, a known opioid agonist (to stimulate the receptor), and the assay buffer.

-

Binding and Filtration: The mixture is incubated to allow for [³⁵S]GTPγS to bind to the activated G-proteins. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The antagonist potency (Ke) is determined by measuring the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

This compound is a fundamentally important structural motif in the field of opioid research. Its discovery as a core component of a novel class of opioid antagonists has spurred the development of new therapeutic agents with improved pharmacological profiles. The synthetic routes to this scaffold are well-established, allowing for extensive structure-activity relationship studies. While the pharmacological profile of the parent compound remains to be fully elucidated in the public domain, the data on its N-substituted derivatives underscore the critical role of this scaffold in the design of potent and selective opioid receptor modulators. Further investigation into the pharmacology of the core structure and its derivatives will undoubtedly continue to yield valuable insights for the development of new therapeutics.

References

- 1. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-(3-Hydroxyphenyl)piperidine (CAS: 110878-71-2): Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-hydroxyphenyl)piperidine, a key heterocyclic scaffold in medicinal chemistry. It details a plausible synthetic route, summarizes its physicochemical properties, and explores its significant role as a pharmacophore in the development of antagonists for crucial neurological targets, including opioid and NMDA receptors. This document includes detailed experimental protocols for synthesis and biological evaluation, quantitative data on the activity of its derivatives, and visualizations of the relevant signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound, also known as 3-(piperidin-4-yl)phenol, is a versatile organic compound with a growing significance in pharmaceutical research. Its chemical structure, featuring a piperidine ring attached to a phenol group at the meta position, provides a valuable framework for designing molecules with specific biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 110878-71-2 | N/A |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 225 °C | [1] |

| Boiling Point | 320.9 °C at 760 mmHg | [2] |

| Density | 1.073 g/cm³ | [2] |

| Synonyms | 3-(4-Piperidyl)phenol, 3-piperidin-4-ylphenol | [3][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors like 4-piperidone. A common strategy involves the introduction of the 3-hydroxyphenyl moiety followed by deprotection steps.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on established methodologies for the synthesis of 4-arylpiperidines.

Step 1: N-Protection of 4-Piperidone

-

Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.

-

Introduce a protecting group for the amine, such as benzyl bromide, to form 1-benzyl-4-piperidone.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Step 2: Grignard Reaction with 3-Bromoanisole

-

Prepare a Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Add the solution of 1-benzyl-4-piperidone dropwise to the Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to obtain 1-benzyl-4-(3-methoxyphenyl)piperidin-4-ol.

Step 3: Dehydration

-

Dissolve the tertiary alcohol from the previous step in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC for the formation of 1-benzyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

-

Purify the resulting alkene by column chromatography.

Step 4: Reduction of the Double Bond

-

Dissolve the tetrahydropyridine derivative in a solvent like ethanol.

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the solvent to yield 1-benzyl-4-(3-methoxyphenyl)piperidine.

Step 5: Demethylation and N-Debenzylation

-

Cleavage of the methyl ether can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

-

The N-benzyl group can be removed by catalytic hydrogenation, often under more stringent conditions or using alternative methods like transfer hydrogenation. This step yields the final product, this compound.

Purification Protocol

The final compound is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether, to afford a crystalline solid. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound serves as a foundational scaffold for a multitude of biologically active compounds, particularly those targeting the central nervous system. Its derivatives have been extensively studied as antagonists of opioid and N-methyl-D-aspartate (NMDA) receptors.

Opioid Receptor Antagonism

Derivatives of this compound, most notably the N-substituted and C3,C4-dimethylated analogs, have been identified as potent and pure opioid receptor antagonists.[5][6] These compounds exhibit affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs). As antagonists, they bind to these receptors without activating them, thereby blocking the effects of endogenous and exogenous opioids. This property makes them valuable tools for studying opioid pharmacology and potential therapeutic agents for conditions such as opioid-induced constipation and as appetite suppressants.[6]

Table 2: Opioid Receptor Antagonist Activity of this compound Derivatives

| Compound | Receptor | Assay Type | Activity (Kₑ, nM) | Reference |

| (3R,4R)-LY255582 | µ, δ, κ | [³⁵S]GTPγS | Potent Antagonist | [6] |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | µ, δ, κ | [³⁵S]GTPγS | 8.47, 34.3, 36.8 | [7] |

| N-methyl-4-(3-hydroxyphenyl)piperidine | µ, κ | [³⁵S]GTPγS | Antagonist | [7] |

NMDA Receptor Antagonism

The 4-phenylpiperidine scaffold is also a key feature in antagonists of the NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity and memory function.[8] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage. N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines have demonstrated high potency and selectivity as antagonists at the NR1A/2B subtype of the NMDA receptor.[8] While direct data for this compound is less reported, its structural similarity suggests potential activity at this receptor class.

Table 3: NMDA Receptor Antagonist Activity of a Representative 4-Arylpiperidine Derivative

| Compound | Receptor Subtype | Assay Type | Activity (IC₅₀, µM) | Reference |

| N-(4-phenylbutyl)-4-(4-hydroxyphenyl)piperidine | NR1A/2B | Electrophysiology | 0.022 | [8] |

Signaling Pathways

As an antagonist, this compound and its derivatives are expected to inhibit the downstream signaling cascades initiated by agonist binding to their respective receptors.

Opioid receptors are inhibitory GPCRs. Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[9][10] An antagonist would prevent these events from occurring.

Caption: Antagonism of the Opioid Receptor Signaling Pathway.

NMDA receptors are ligand-gated ion channels that require both glutamate and a co-agonist (glycine or D-serine) to open.[11] At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization removes this block, allowing calcium (Ca²⁺) influx upon agonist binding, which triggers various downstream signaling cascades involved in synaptic plasticity.[11] An antagonist would prevent channel opening and subsequent Ca²⁺ influx.

Caption: Antagonism of the NMDA Receptor Signaling Pathway.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound and its derivatives for opioid or NMDA receptors.

Protocol:

-

Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO cells transfected with human µ-opioid receptor).

-

Incubate the membrane homogenates with a specific radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional activity (agonist or antagonist) of compounds at G-protein coupled receptors like the opioid receptors.

Protocol:

-

Use cell membranes expressing the opioid receptor of interest.

-

In the presence of GDP, incubate the membranes with a sub-maximal concentration of a known agonist (e.g., DAMGO) and varying concentrations of the test compound.

-

Add [³⁵S]GTPγS and continue the incubation.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS. Calculate the antagonist equilibrium dissociation constant (Kₑ).

Conclusion and Future Directions

This compound is a privileged scaffold in medicinal chemistry, providing the basis for potent antagonists of key neurological receptors. The synthetic accessibility and the rich structure-activity relationship data available for its derivatives make it an attractive starting point for the design of novel therapeutics for a range of disorders, including pain, addiction, and neurodegenerative diseases. Future research should focus on elucidating the precise binding modes of these compounds and exploring further structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 10. Opioid receptor - Wikipedia [en.wikipedia.org]

- 11. NMDA receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 4-(3-Hydroxyphenyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-(3-hydroxyphenyl)piperidine derivatives, a significant class of compounds primarily targeting opioid receptors. This document details their molecular interactions, impact on signaling pathways, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Opioid Receptor Antagonism

The predominant mechanism of action for this compound derivatives is the antagonism of opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Unlike opioid agonists that activate these receptors, these derivatives bind to the receptors without initiating the downstream signaling cascade. This blockade effectively prevents endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs from binding to and activating the receptors.

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a well-studied class of pure opioid receptor antagonists.[2][3] Their antagonist properties are conferred by the core structure, with the N-substituent primarily influencing potency and receptor selectivity.[4][5] Structural studies suggest that an equatorial orientation of the 3-hydroxyphenyl group within the piperidine chair conformation is crucial for their antagonist activity.[1][2]

These compounds have been instrumental in the development of peripherally selective opioid antagonists like Alvimopan and highly potent and selective κ-opioid receptor antagonists such as JDTic.[2][3][6] The core this compound scaffold serves as a versatile pharmacophore for designing opioid receptor modulators with diverse selectivity profiles.

Signaling Pathways Modulated by this compound Derivatives

As antagonists, these compounds inhibit the canonical signaling pathways activated by opioid receptor agonists. Opioid receptors typically couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, this leads to the dissociation of the G-protein heterotrimer and subsequent downstream effects. By blocking agonist binding, the this compound derivatives prevent these events.

dot

Caption: Opioid Receptor Antagonism Signaling Pathway.

Quantitative Data Presentation

The binding affinities (Ki) and functional antagonist potencies (Ke) of these derivatives are determined through radioligand binding assays and functional assays, respectively. The following tables summarize key quantitative data for representative compounds from this class.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives

| Compound | N-Substituent | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |

|---|---|---|---|---|---|

| JDTic | (3R)-7-hydroxy-N-((1S)-1-[...]-propyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | - | - | 0.3 | [6] |

| 4b | - | High Affinity | - | - | [2] |

| LY99335 | Methyl | - | - | - |[2] |

Note: '-' indicates data not specified in the provided search results. The structure of the JDTic N-substituent is complex and abbreviated for clarity.

Table 2: Functional Antagonist Potency (Ke or IC50, nM) of Selected Derivatives in [³⁵S]GTPγS Assay

| Compound | N-Substituent | μ-Opioid (Ke/IC50, nM) | δ-Opioid (Ke/IC50, nM) | κ-Opioid (Ke/IC50, nM) | Reference |

|---|---|---|---|---|---|

| JDTic | (Complex, see above) | - | >16600 (selectivity ratio) | 0.006 | [6] |

| N-phenylpropyl analog (4b) | Phenylpropyl | 0.88 | 13.4 | 4.09 | [4][7] |

| N-methyl analog (4a) | Methyl | 508 | No antagonism | 194 | [4][7] |

| (3R)-methyl piperazine (5c) | Phenylpropyl | 1.01 | 6.99 | 1.57 | [1] |

| 4b (piperidine) | Phenylpropyl | 8.47 | 34.3 | 36.8 |[4][7] |

Experimental Protocols

The characterization of this compound derivatives relies on standardized in vitro pharmacological assays.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (μ, δ, or κ).

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors).

-

Test Compound: The this compound derivative of interest.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., Naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a standardized protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific antagonist, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Caption: Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying G-protein activation. For an antagonist, it measures the ability to block agonist-stimulated G-protein activation.

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50 for agonists, Ke for antagonists).

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Agonist: A known selective opioid agonist (e.g., DAMGO for μ-receptors).

-

Test Compound: The this compound derivative.

-

[³⁵S]GTPγS: A non-hydrolyzable radiolabeled GTP analog.

-

GDP: Guanosine diphosphate, to facilitate the binding of [³⁵S]GTPγS upon receptor activation.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Filtration Apparatus and Scintillation Counter.

Methodology:

-

Membrane Preparation: As described for the binding assay.

-

Assay Setup:

-

To determine antagonist activity: Pre-incubate the cell membranes with various concentrations of the test compound.

-

Add a fixed concentration of a selective agonist to stimulate the receptor.

-

Add [³⁵S]GTPγS and GDP to the mixture.

-

-

Incubation: Incubate the plate (e.g., at 30°C for 45-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

-

Filtration and Washing: As described for the binding assay.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.

-

Data Analysis:

-

Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist.

-

Determine the IC50 of the antagonist (the concentration that inhibits 50% of the maximal agonist response).

-

Calculate the functional antagonist potency constant (Ke) using the Cheng-Prusoff or a similar equation, which accounts for the concentration and affinity of the agonist used.

-

dot

Caption: Experimental Workflow for [³⁵S]GTPγS Antagonist Assay.

Conclusion

This compound derivatives represent a foundational scaffold in opioid pharmacology, primarily functioning as competitive antagonists at μ, δ, and κ opioid receptors. Their mechanism involves direct blockade of the receptor, preventing agonist-induced G-protein signaling. The versatility of this chemical class has enabled the development of compounds with tailored selectivity and pharmacokinetic profiles, making them invaluable tools for research and potential therapeutic agents for conditions ranging from postoperative ileus to depression and substance abuse disorders. The experimental protocols detailed herein are central to the continued exploration and development of novel ligands based on this important pharmacophore.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. benchchem.com [benchchem.com]

The 4-(3-Hydroxyphenyl)piperidine Scaffold: A Versatile Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-hydroxyphenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse range of biologically active compounds. Its inherent structural features, including a basic nitrogen atom, a rigid piperidine ring, and a crucial phenolic hydroxyl group, allow for multifaceted interactions with various biological targets. This guide provides a comprehensive overview of the biological activities associated with this scaffold, with a primary focus on its well-established role in modulating opioid receptor function. Furthermore, its interactions with dopamine and sigma receptors will be explored. This document aims to be a valuable resource by presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing relevant signaling pathways and workflows.

Biological Activities and Therapeutic Potential

The this compound core has been extensively derivatized, leading to the discovery of compounds with a wide spectrum of pharmacological activities. The most prominent of these is its role in the development of opioid receptor antagonists.

Opioid Receptor Modulation

Derivatives of the this compound scaffold have been instrumental in the development of potent and selective opioid receptor antagonists. These compounds have been crucial tools for studying the physiological roles of opioid receptors and have led to the development of clinically significant drugs.

A significant body of research has focused on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which have been identified as a class of pure opioid receptor antagonists.[1][2] Unlike traditional opioid antagonists where the nature of the N-substituent dictates antagonist activity, in this class of compounds, the antagonist properties are an intrinsic feature of the scaffold itself.[3] The N-substituent primarily influences potency and receptor selectivity.[3]

Key examples of compounds built upon this scaffold include:

-

Alvimopan: A peripherally acting μ-opioid receptor antagonist used to manage postoperative ileus.[1][2]

-

JDTic: A potent and selective κ-opioid receptor antagonist that has been investigated for the treatment of depression, anxiety, and substance abuse disorders.[1][2][4]

The antagonist activity of these compounds is mediated through their interaction with G-protein coupled opioid receptors.[5] This interaction prevents the downstream signaling cascade typically initiated by endogenous or exogenous opioid agonists.

Dopamine Receptor Interaction

The this compound scaffold has also been explored for its interaction with dopamine receptors. Certain derivatives have shown affinity for D2 dopamine receptors, suggesting potential applications in the treatment of central nervous system disorders.[6][7] For instance, (S)-(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((S)-3-PPP) has been identified as a compound that can stimulate presynaptic dopamine autoreceptors while blocking postsynaptic receptors, a profile that has been investigated for potential antipsychotic applications.[6]

Sigma Receptor Activity

Compounds containing the this compound moiety have also demonstrated affinity for sigma receptors.[8][9] The sigma-1 receptor, in particular, is a unique intracellular chaperone protein involved in cellular stress responses.[5][10] Ligands targeting this receptor have shown therapeutic potential in a variety of neurological and psychiatric disorders.[5] The interaction of this compound derivatives with sigma receptors highlights the scaffold's versatility in targeting a range of receptors beyond the classical opioid and dopamine systems.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of representative compounds containing the this compound scaffold at various receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| JDTic | - | - | 0.3 | [4] |

| N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | Low Nanomolar | Low Nanomolar | Low Nanomolar | [5] |

| (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine | Low Nanomolar | Low Nanomolar | Low Nanomolar | [5] |

Table 2: Opioid Receptor Functional Antagonist Potency (Ke or IC50, nM) of this compound Derivatives

| Compound | Assay | μ-Opioid Receptor (Ke/IC50, nM) | δ-Opioid Receptor (Ke/IC50, nM) | κ-Opioid Receptor (Ke/IC50, nM) | Reference |

| JDTic | [³⁵S]GTPγS | - | >16600 | 0.006 | [4] |

| N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | [³⁵S]GTPγS | Low Nanomolar | Low Nanomolar | Low Nanomolar | [5] |

| (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine | [³⁵S]GTPγS | Low Nanomolar | Low Nanomolar | Low Nanomolar | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism

This assay measures the functional consequence of receptor occupancy by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Antagonists inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Agonist (e.g., DAMGO for μ, DPDPE for δ, U-69,593 for κ).

-

Test compound (this compound derivative).

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

-

Reaction Mixture: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations.

-

Agonist at a fixed concentration (typically EC₈₀).

-

GDP (final concentration ~10 μM).

-

Cell membranes (10-20 μg protein/well).

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve. The Ke value can be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

-

Test compound.

-

Non-specific binding control (e.g., naloxone at a high concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the [³⁵S]GTPγS assay.

-

Reaction Mixture: In a 96-well plate, set up the following for total binding, non-specific binding, and competitive binding:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, test compound at various concentrations, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration and Washing: Terminate the reaction and wash the filters as described above.

-

Counting: Measure radioactivity as described above.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Analgesic Assays

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., mice or rats).

-

At a predetermined time after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency to the first sign of a pain response, such as licking a paw or jumping.[2][11]

-

A cut-off time is set to prevent tissue damage. An increase in the response latency compared to the control group indicates an analgesic effect.

This test evaluates the peripheral analgesic activity of a compound by measuring the reduction in visceral pain-induced writhing.

Procedure:

-

Administer the test compound or vehicle to mice.

-

After a set period, inject a dilute solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).[12][13]

-

Observe the animals and count the number of writhes over a specific time period (e.g., 20 minutes).[14]

-

A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: G-protein coupled opioid receptor signaling pathway.

Caption: Dopamine D2 receptor signaling pathway.

Caption: Sigma-1 receptor signaling mechanism.

Caption: Experimental workflow for opioid antagonist screening.

Conclusion

The this compound scaffold remains a remarkably versatile and fruitful starting point for the design and discovery of novel therapeutic agents. Its ability to interact with a range of important biological targets, most notably the opioid, dopamine, and sigma receptors, underscores its significance in medicinal chemistry. The extensive structure-activity relationship studies conducted on this scaffold have provided invaluable insights into the molecular determinants of receptor binding and functional activity. This guide has aimed to consolidate the key biological data, experimental methodologies, and signaling pathways associated with this important chemical entity, providing a solid foundation for future research and development endeavors in this exciting area of drug discovery.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 6. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. saspublishers.com [saspublishers.com]

- 14. ajpp.in [ajpp.in]

In Vitro Pharmacology of 4-(3-Hydroxyphenyl)piperidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 4-(3-hydroxyphenyl)piperidine analogs, a class of compounds extensively studied for their interactions with opioid receptors. This document details their synthesis, receptor binding affinities, and functional activities, presenting quantitative data in a clear, comparative format. Furthermore, it offers detailed experimental protocols for key in vitro assays and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of the pharmacological properties of these analogs.

Core Concepts and Rationale

N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines represent a novel pharmacophore of pure opioid receptor antagonists.[1][2] Unlike traditional opioid antagonists where the nature of the N-substituent dictates antagonist activity, the antagonist properties of this class are a consequence of substitution on the piperidine ring itself.[1] The N-substituent, however, plays a crucial role in modulating the potency and selectivity of these compounds for the different opioid receptor subtypes (μ, δ, and κ).[1][3] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological profile of these analogs, leading to the development of peripherally selective antagonists and compounds with high affinity for specific opioid receptors.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of various this compound analogs at human μ, δ, and κ opioid receptors. The data is compiled from studies utilizing [³⁵S]GTPγS binding assays, which measure the functional consequence of receptor activation.[2][5]

Table 1: In Vitro Opioid Receptor Antagonist Potency (Ke, nM) of Structurally Rigid this compound Analogs [2]

| Compound | μ (DAMGO) Ke (nM) | δ (DPDPE) Ke (nM) | κ (U69,593) Ke (nM) |

| 7 | 241 ± 65 | 2390 ± 440 | 479 ± 130 |

| 6 | IA | IA | >8000 |

| 8 | 18 ± 6 | 244 ± 75 | 42 ± 10 |

| 9 | 0.48 ± 0.02 | 8.8 ± 3 | 2.9 ± 1 |

| 10 | 0.02 ± 0.01 | 0.74 ± 0.3 | 0.39 ± 0.2 |

| 11 | 54.6 ± 17 | 85 ± 26 | IA |

| 13 | 3.5 ± 1 | 156 ± 90 | 50.2 ± 14 |

| 12 | 0.42 ± 0.02 | 89 ± 46 | 40.8 ± 15 |

| 2 | IA | IA | 2700 ± 1300 |

| 3 | 974 ± 230 | Agonist | 479 ± 150 |

| 4 | 29.3 ± 3 | 681 ± 240 | 134 ± 27 |

| 5 | 0.08 ± 0.03 | 1.21 ± 0.4 | 0.44 ± 0.2 |

IA = Inactive

Table 2: In Vitro Opioid Receptor Antagonist Potency (Ke, nM) of N-Substituted 4-(3-Hydroxyphenyl)piperazine Analogs [5]

| Compound | μ (DAMGO) Ke (nM) | δ (DPDPE) Ke (nM) | κ (U69,593) Ke (nM) |

| 5a | 8.47 | 34.3 | 36.8 |

| 5b | 0.88 | 13.4 | 4.09 |

| 5c | 1.01 | 6.99 | 1.57 |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors.[6]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibitory constant (Ki).

Materials:

-

Receptor Source: Cell membranes from stable cell lines expressing recombinant human μ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

-

Radioligands:

-

For μ receptors: [³H]-DAMGO

-

For δ receptors: [³H]-DPDPE

-

For κ receptors: [³H]-U-69,593

-

-

Test Compound: this compound analog of interest.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.[2][5][7]

Objective: To determine the potency (EC50 or Ke) and efficacy (Emax) of a test compound as an agonist or antagonist at opioid receptors.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Agonists: Selective agonists for each receptor subtype (e.g., DAMGO for μ, DPDPE for δ, U-69,593 for κ).

-

Test Compound: this compound analog.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup (for Antagonist Determination): In a 96-well plate, add the following:

-

Assay buffer

-

GDP (typically 10-30 µM)

-

Membrane suspension

-

Varying concentrations of the test compound (antagonist).

-

A fixed concentration of the selective agonist (at its EC80).

-

[³⁵S]GTPγS (0.05-0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Quantification: As described in the radioligand binding assay protocol.

Data Analysis:

-

For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine EC50 and Emax values.

-

For Antagonists: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50. The Ke value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The two major pathways are the G protein-dependent pathway and the β-arrestin-dependent pathway.[8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of this compound Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted 4-(3-Hydroxyphenyl)piperidines

Introduction

The N-substituted 4-(3-hydroxyphenyl)piperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of opioid receptor modulators. Compounds based on this core structure have led to the discovery of potent and selective antagonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] This technical guide provides a detailed examination of the structure-activity relationships (SAR) for this class of compounds, focusing on how modifications to the N-substituent and the piperidine ring influence their pharmacological profile. A key finding for this class is that, unlike traditional opioid antagonists like naloxone, the antagonist properties are not solely dependent on the type of N-substituent; even N-methyl analogues can act as pure antagonists.[3][4]

The guide will present quantitative data in structured tables, detail relevant experimental protocols, and use visualizations to illustrate key concepts, workflows, and signaling pathways pertinent to researchers in drug discovery and development.

Core Pharmacophore and Binding Conformation

The interaction of N-substituted 4-(3-hydroxyphenyl)piperidines with opioid receptors is governed by key structural features and a specific binding conformation.

-

The 3-Hydroxyphenyl Group: The phenolic hydroxyl group is a critical pharmacophoric element, acting as a hydrogen bond donor and mimicking the phenolic moiety of endogenous opioid peptides and morphine alkaloids.

-

The Piperidine Nitrogen: The basic nitrogen atom is essential for forming a salt bridge with an acidic residue (typically an aspartic acid) in the receptor's binding pocket.

-

Conformational Preference: X-ray crystallography and NMR studies have revealed that the piperidine ring typically adopts a chair conformation.[1] For optimal antagonist activity, the 4-(3-hydroxyphenyl) group assumes an equatorial orientation.[1][4] This conformation is believed to be the one that mediates the opioid antagonist properties of this class of compounds.[1]

Structure-Activity Relationship (SAR) Analysis

Influence of Piperidine Ring Substitution

The substitution pattern on the piperidine ring is a major determinant of the pharmacological activity, dictating whether a compound will act as an agonist, a mixed agonist-antagonist, or a pure antagonist.

The trans-3,4-dimethyl substitution on the piperidine ring is particularly significant. N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a well-established class of pure opioid receptor antagonists.[1][3][5] The removal or alteration of these methyl groups can dramatically change the activity profile. For instance, analogues lacking the 3- or 4-methyl groups, or those with a cis configuration, may exhibit mixed agonist-antagonist properties.[3]

The stereochemistry of these methyl groups is also crucial. For the trans-3,4-dimethyl analogues, the (3R,4R)-isomer is generally a more potent antagonist than the corresponding (3S,4S)-isomer.[1]

Caption: SAR logical flow for 4-(3-hydroxyphenyl)piperidines.

Influence of the N-Substituent

While ring substitution often defines the intrinsic activity (antagonist vs. agonist), the N-substituent plays a critical role in modulating the potency and receptor selectivity.

-

N-Methyl vs. N-Phenylpropyl: In a series of 4-(3-hydroxyphenyl)piperidines lacking C3/C4 methyl groups, the N-phenylpropyl analogue (8b ) was found to be 507-fold and 47-fold more potent at µ and δ receptors, respectively, than its N-methyl counterpart (8a ).[3] This demonstrates that larger, more lipophilic N-substituents can significantly enhance antagonist potency.

-

Diverse Functionality: A wide range of N-substituents has been explored to optimize properties such as peripheral selectivity. By derivatizing the core scaffold with functional groups varying in size, polarity, and charge, researchers have developed peripherally restricted antagonists for treating gastrointestinal motility disorders.[1][6] For example, alvimopan, a peripherally selective µ-opioid receptor antagonist, emerged from such studies.[2]

Quantitative SAR Data

The following tables summarize the quantitative data for key compounds, illustrating the SAR principles discussed.

Table 1: Opioid Receptor Antagonist Potencies (Ke, nM) of Piperidine Analogs [3]

| Compound | N-Substituent | Piperidine Substitution | µ-Receptor (Ke) | δ-Receptor (Ke) | κ-Receptor (Ke) |

| 2a | Methyl | trans-3,4-dimethyl | 508 | No Antagonism | 194 |

| 2b | Phenylpropyl | trans-3,4-dimethyl | 0.88 | 13.4 | 4.09 |

| 8a | Methyl | Unsubstituted | 4300 | 1620 | >10000 |

| 8b | Phenylpropyl | Unsubstituted | 8.47 | 34.3 | 36.8 |

Data from a [35S]GTPγS functional assay.

Experimental Protocols

Reproducible and valid pharmacological data relies on well-defined experimental protocols. The following are representative methodologies for determining the opioid receptor affinity and functional activity of N-substituted 4-(3-hydroxyphenyl)piperidines.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[7]

1. Objective: To determine the Ki of a test compound for the human µ-opioid receptor.

2. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist), used at a concentration near its Kd (e.g., 0.5 nM).

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well plate, cell harvester with glass fiber filters, and a scintillation counter.

3. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]

-

Assay Setup (in triplicate):

-

Total Binding: Assay buffer, [3H]-DAMGO, and membrane suspension.[7]

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, 10 µM Naloxone, and membrane suspension.[7]

-

Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound (e.g., 10-11 to 10-5 M), and membrane suspension.[7]

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[7]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[7]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine IC50: Use non-linear regression to find the concentration of the test compound that inhibits 50% of specific binding (IC50).[7]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by monitoring its effect on G-protein activation. For an antagonist, it measures the ability to inhibit agonist-stimulated G-protein activation.[4]

1. Objective: To determine the antagonist potency (Ke) of a test compound at the µ, δ, and κ opioid receptors.

2. Principle: Agonist binding to a Gi/o-coupled receptor (like opioid receptors) stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G-proteins. An antagonist will inhibit the increase in [35S]GTPγS binding stimulated by a known agonist.

3. Materials:

-

Receptor Source: Membranes from cells expressing cloned human µ, δ, or κ receptors.

-

Agonists: DAMGO (for µ), DPDPE (for δ), and U-69,593 (for κ).[4]

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: Containing Tris-HCl, MgCl2, EDTA, NaCl, and GDP.

4. Procedure:

-

Pre-incubate membranes with varying concentrations of the test antagonist.

-

Add a fixed concentration of the selective agonist (e.g., EC90 concentration) to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration over glass fiber filters.

-

Measure the amount of bound [35S]GTPγS via scintillation counting.

5. Data Analysis:

-

Generate a dose-response curve by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.

-

Calculate the IC50 value from the curve.

-

Determine the antagonist equilibrium dissociation constant (Ke) using the Cheng-Prusoff or Schild analysis.

Caption: Inhibitory signaling pathway of a Gi/o-coupled opioid receptor.

Conclusion